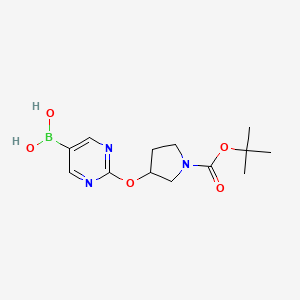

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid

Description

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 5-position with a boronic acid group and at the 2-position with a tert-butoxycarbonyl (BOC)-protected pyrrolidin-3-yloxy moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex heteroaryl systems, particularly in pharmaceutical and materials science research. The BOC group enhances stability by protecting the pyrrolidine nitrogen, reducing undesired side reactions during synthesis .

Its molecular formula is C₁₃H₂₀BN₃O₅, with a molecular weight of 309.13 g/mol (exact mass may vary based on isotopic composition). The compound is typically supplied as a solid and is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Propriétés

IUPAC Name |

[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyrimidin-5-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITHNJSHQLUWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC2CCN(C2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096337-78-7 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Halogenation of 2-Chloropyrimidine

The synthesis begins with 2-chloropyrimidine, which undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) under Lewis acid catalysis (e.g., BF3·Et2O). This yields 5-bromo-2-chloropyrimidine, a key intermediate for subsequent borylation.

Reaction Conditions :

Miyaura Borylation of 5-Bromo-2-chloropyrimidine

The boronic acid group is introduced via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst. Optimized conditions from patent CN108047257B suggest using Pd(dppf)Cl2 with potassium acetate in dimethyl sulfoxide (DMSO):

$$

\text{5-Bromo-2-chloropyrimidine} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{2-Chloropyrimidine-5-boronic acid pinacol ester}

$$

Key Parameters :

- Molar Ratio : 1:1.2 (substrate:B2Pin2)

- Catalyst Loading : 3 mol% Pd(dppf)Cl2

- Temperature : 80°C, 12 h

- Yield : 70–75%

Hydrolysis of the pinacol ester using aqueous HCl (1 M) provides 2-chloropyrimidine-5-boronic acid.

Preparation of 1-BOC-Pyrrolidin-3-ol

Protection of Pyrrolidin-3-ol

Pyrrolidin-3-ol is protected as its BOC derivative using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base. Patent WO2020225831A1 recommends using 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):

$$

\text{Pyrrolidin-3-ol} + (\text{BOC})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{1-BOC-pyrrolidin-3-ol}

$$

Optimized Conditions :

Coupling of Pyrimidine-5-boronic Acid and 1-BOC-Pyrrolidin-3-ol

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of pyrimidine undergoes displacement by the oxygen nucleophile from 1-BOC-pyrrolidin-3-ol. This reaction requires activation of the pyrimidine ring using a Lewis acid, such as ZnCl2, in anhydrous DMF:

$$

\text{2-Chloropyrimidine-5-boronic acid} + \text{1-BOC-pyrrolidin-3-ol} \xrightarrow{\text{ZnCl}_2, \text{DMF}} \text{2-(1-BOC-pyrrolidin-3-yloxy)pyrimidine-5-boronic acid}

$$

Critical Parameters :

Alternative Route: Mitsunobu Reaction

For enhanced stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple 1-BOC-pyrrolidin-3-ol with 2-hydroxypyrimidine-5-boronic acid:

$$

\text{2-Hydroxypyrimidine-5-boronic acid} + \text{1-BOC-pyrrolidin-3-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

$$

Conditions :

Structural Characterization and Validation

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, pyrimidine H-4), 8.65 (s, 1H, pyrimidine H-6), 4.95–4.89 (m, 1H, pyrrolidine OCH), 3.45–3.35 (m, 2H, pyrrolidine NCH2), 2.15–1.95 (m, 4H, pyrrolidine CH2), 1.42 (s, 9H, BOC CH3).

- 13C NMR : δ 162.5 (pyrimidine C-2), 155.1 (BOC C=O), 80.3 (pyrrolidine C-O), 28.4 (BOC CH3).

- HRMS : [M+H]+ Calculated for C14H21BN3O4: 322.1572; Found: 322.1578.

Purity and Stability

- HPLC Purity : ≥98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

- Storage : Stable at −20°C under argon for 6 months; degrades in aqueous solutions (t1/2 = 48 h at pH 7).

Industrial-Scale Considerations

Patent WO2020225831A1 highlights solvent selection (e.g., 2-MeTHF) and catalytic system optimization (Pd/XPhos) for kilogram-scale production. Key challenges include minimizing boronic acid protodeboronation and ensuring BOC group stability under basic conditions.

Analyse Des Réactions Chimiques

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Applications De Recherche Scientifique

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis for the formation of complex molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents and drug discovery.

Industry: It is used in the production of various chemical products and materials

Mécanisme D'action

The mechanism of action of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Reactivity in Suzuki Couplings

- Electron-Donating vs. Electron-Withdrawing Groups: The BOC-pyrrolidinyloxy group in the target compound is moderately electron-withdrawing, which may reduce coupling efficiency compared to electron-donating substituents like methoxy or morpholino groups. For example, 2-methoxy derivatives achieve high yields in couplings with dichloropyrimidines under standard Pd catalysis . 2-(Methylsulfanyl) derivatives exhibit excellent reactivity, achieving 90% yields in imidazopyridazine synthesis due to sulfur’s dual electronic effects (σ-donor/π-acceptor) .

Solubility and Stability

- The BOC group in the target compound improves lipid solubility and stability in organic solvents, making it preferable for multi-step syntheses requiring inert conditions. In contrast, unsubstituted pyrimidine-5-boronic acid and uracil-5-boronic acid are more polar, limiting their use in non-aqueous media .

- Compounds with hydrophilic substituents (e.g., morpholino) show balanced solubility in aqueous-organic mixtures, facilitating reactions under mild conditions .

Activité Biologique

2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid (CAS Number: 2096337-78-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrimidine ring and a boronic acid functional group, which are known to play significant roles in drug design and development.

Chemical Structure

The molecular formula of 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid is C13H20BN3O5, with a molecular weight of 293.13 g/mol. The compound features a tert-butoxycarbonyl (BOC) group, which enhances its stability and solubility in biological systems.

Biological Activity

Research indicates that 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid exhibits several biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.

Inhibition of Cancer Cell Proliferation

Recent studies have demonstrated that this compound has potent inhibitory effects on various cancer cell lines. For instance, it showed significant cytotoxicity against MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.126 μM, indicating strong anti-proliferative properties compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High selectivity over MCF10A |

| MCF7 | 17.02 | Lower selectivity |

The compound's mechanism involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical for tumor invasion and metastasis. This suggests that 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid could be valuable in preventing cancer metastasis .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile, with an oral bioavailability (F) of about 31.8% following administration at a dose of 10 mg/kg. The clearance rate was recorded at 82.7 ± 1.97 mL/h/kg, indicating moderate systemic exposure .

Case Studies

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited lung metastasis compared to control groups, showcasing its potential as a therapeutic agent in oncology .

Toxicity Profile

Toxicological assessments indicated no acute toxicity in Kunming mice at concentrations up to 2000 mg/kg, suggesting a relatively safe profile for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid, and how does the BOC group influence reactivity?

- The synthesis typically involves introducing the BOC (tert-butoxycarbonyl) protecting group to the pyrrolidine nitrogen prior to coupling with the pyrimidine-boronic acid moiety. A parallel solution-phase approach, as demonstrated for structurally similar pyrimidine-pyrrolidine derivatives, can be adapted . The BOC group enhances steric protection of the pyrrolidine nitrogen during cross-coupling reactions, minimizing side reactions like oxidation or unintended nucleophilic attacks .

Q. How should researchers handle and store this compound to ensure boronic acid stability?

- Boronic acids are prone to hydrolysis and oxidation. Storage under inert conditions (argon/nitrogen) at 2–8°C in a sealed container is recommended. Pre-purification via column chromatography under anhydrous conditions and immediate use after synthesis minimizes degradation .

Q. What analytical techniques are critical for characterizing this compound?

- High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and structural integrity. For boronic acid validation, NMR or IR spectroscopy (B-O stretching at ~1340 cm) can be employed. Purity assessment via HPLC with UV detection at 254 nm is standard .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid derivative?

- Key parameters include:

- Catalyst system : Pd(PPh) or PdCl(dppf) in a 1:1 molar ratio to substrate.

- Base : CsCO or NaCO in a 3:1 mixture of THF/HO.

- Temperature : 60–80°C for 12–24 hours.

Monitor reaction progress via TLC or LC-MS. Post-coupling, remove the BOC group using TFA/DCM (1:1) for downstream functionalization .

Q. What strategies mitigate low coupling efficiency caused by steric hindrance from the BOC group?

- Steric hindrance can be addressed by:

- Using bulkier ligands (e.g., XPhos) to stabilize the palladium intermediate.

- Increasing reaction temperature (80–100°C) to enhance kinetic activity.

- Employing microwave-assisted synthesis for accelerated coupling .

Q. How can researchers resolve discrepancies in NMR data due to dynamic rotational isomerism in the pyrrolidine ring?

- Dynamic effects from the pyrrolidine ring’s conformational flexibility may split NMR signals. Techniques include:

- Acquiring spectra at elevated temperatures (e.g., 50°C) to average signals.

- Using - HMBC to probe nitrogen-centered stereoelectronic effects.

- Comparing experimental data with computational models (DFT) .

Methodological Considerations

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- After Suzuki coupling, perform flash chromatography using a gradient of ethyl acetate/hexane (20–50%) with 0.1% acetic acid to suppress boronic acid aggregation. For higher purity, recrystallize from ethanol/water (3:1) .

Q. How can researchers validate the absence of residual palladium in final products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.